Riboflavin 5-phosphate sodium

Description

RIBOFLAVIN 5'-PHOSPHATE SODIUM is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1985 and is indicated for keratoconus.

See also: Flavin Mononucleotide (is salt form of) ... View More ...

Structure

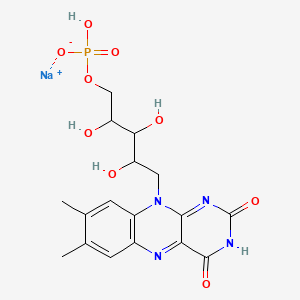

2D Structure

Properties

CAS No. |

130-40-5 |

|---|---|

Molecular Formula |

C17H20N4NaO9P |

Molecular Weight |

478.3 g/mol |

IUPAC Name |

sodium 7,8-dimethyl-2-oxo-10-[(2S,3S,4R)-2,3,4-trihydroxy-5-phosphonooxypentyl]benzo[g]pteridin-4-olate |

InChI |

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1 |

InChI Key |

OHSHFZJLPYLRIP-BMZHGHOISA-M |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

22251-85-0 130-40-5 |

physical_description |

Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

22251-85-0 |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5'-Monophosphate, Riboflavin 5'-Phosphate, Riboflavin Flavin Mononucleotide Flavin Mononucleotide Disodium Salt Flavin Mononucleotide Monosodium Salt Flavin Mononucleotide Monosodium Salt, Dihydrate Flavin Mononucleotide Sodium Salt FMN Mononucleotide, Flavin Mononucleotide, Riboflavin Phosphate, Sodium Riboflavin Riboflavin 5' Monophosphate Riboflavin 5' Phosphate Riboflavin 5'-Monophosphate Riboflavin 5'-Phosphate Riboflavin Mononucleotide Riboflavin Phosphate, Sodium Sodium Riboflavin Phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Riboflavin 5'-Phosphate Sodium: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620) 5'-phosphate sodium, the biologically active form of vitamin B2, is a critical coenzyme in a vast array of fundamental metabolic processes. Also known as flavin mononucleotide (FMN), it serves as a catalytic component for a diverse class of enzymes known as flavoproteins. This technical guide provides an in-depth exploration of the mechanism of action of Riboflavin 5'-phosphate sodium, detailing its role in cellular redox reactions, energy metabolism, and other vital biochemical pathways. The document summarizes key quantitative data, provides detailed experimental protocols for its study, and presents visual representations of its core functions to support advanced research and development.

Introduction: The Central Role of Riboflavin 5'-Phosphate Sodium

Riboflavin 5'-phosphate sodium (FMN) is a water-soluble micronutrient essential for life.[1] Unlike its precursor, riboflavin, FMN is the direct, biologically active form, bypassing the initial phosphorylation step required for riboflavin's utilization.[2] This enhanced bioavailability makes it a key molecule in cellular function.[3] FMN is a precursor to another crucial flavin coenzyme, flavin adenine (B156593) dinucleotide (FAD).[4][5] Together, FMN and FAD are indispensable for the function of numerous oxidoreductase enzymes that catalyze redox reactions central to energy metabolism, including the breakdown of carbohydrates, fats, and proteins.[6][7]

This guide will elucidate the multifaceted mechanisms of FMN, from its role as an electron carrier in the mitochondrial respiratory chain to its function as a photosensitizer.

Biochemical Function and Mechanism of Action

The primary mechanism of action of Riboflavin 5'-phosphate sodium lies in its ability to participate in oxidation-reduction (redox) reactions. The isoalloxazine ring of FMN can accept and donate either one or two electrons, allowing it to function as a versatile electron carrier in a multitude of enzymatic reactions.[8]

Role as a Coenzyme in Redox Reactions

FMN serves as a prosthetic group for a wide range of flavoproteins, where it is typically non-covalently bound.[4] These FMN-dependent enzymes are integral to numerous metabolic pathways:

-

Electron Transport Chain: FMN is a critical component of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4] It accepts two electrons from NADH and transfers them sequentially to a series of iron-sulfur clusters, ultimately contributing to the generation of a proton gradient for ATP synthesis.[4]

-

Metabolism of Macronutrients: FMN-dependent enzymes are involved in the metabolism of fatty acids, amino acids, and carbohydrates.[6] For instance, L-amino acid oxidase, an FMN-dependent enzyme, is involved in the deamination of amino acids.

-

Activation of Other B Vitamins: FMN is required for the conversion of vitamin B6 (pyridoxine) to its active form, pyridoxal (B1214274) 5'-phosphate, and for the conversion of tryptophan to niacin (vitamin B3).[7]

Conversion to Flavin Adenine Dinucleotide (FAD)

FMN is the direct precursor for the synthesis of FAD, another vital flavin coenzyme. This conversion is catalyzed by the enzyme FAD synthetase (also known as FMN adenylyltransferase), which transfers an adenylyl group from ATP to FMN.[4][9] FAD participates in an even broader range of redox reactions than FMN, including the citric acid cycle and fatty acid β-oxidation.[1]

Quantitative Data

The following tables summarize key quantitative parameters related to the function of Riboflavin 5'-phosphate sodium.

Table 1: Cellular Concentrations of Flavin Coenzymes

| Cell Line | Riboflavin (amol/cell) | FMN (amol/cell) | FAD (amol/cell) | Reference |

| CHO | 14 | 3.4 | 17.0 | [5] |

| HEK293 | 3.1 | 0.46 | 2.2 | [5] |

| NIH 3T3 | 5.6 | 1.2 | 4.8 | [5] |

Table 2: Spectroscopic Properties of Flavin Mononucleotide (FMN)

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) at ~445-446 nm | 12,200 - 12,600 M⁻¹cm⁻¹ | [2][10] |

| Fluorescence Emission Maximum | ~524 nm | [2] |

Table 3: Kinetic Parameters of FMN-Dependent Enzymes

| Enzyme | Substrate | K_m | k_cat | Reference |

| Corynebacterium ammoniagenes FAD Synthetase (FMNAT activity) | FMN | 1.2 µM | 17 min⁻¹ | [7] |

| Corynebacterium ammoniagenes FAD Synthetase (FMNAT activity) | ATP | 36 µM | 17 min⁻¹ | [7] |

| NAD(P)H:Flavin Mononucleotide Oxidoreductase | NADH | 394 µM | 157 µmol/mg/min | [10] |

Table 4: Binding Affinity Data

| Ligand | Target | IC₅₀ | Reference |

| Roseoflavin | B. subtilis FMN Riboswitch | 5 ± 0.64 µM | [11] |

Experimental Protocols

Quantification of Intracellular FMN and FAD by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods described for the analysis of flavins in plasma and urine.[12]

4.1.1. Sample Preparation (Cultured Cells)

-

Harvest a known number of cells by trypsinization or scraping.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer).

-

Homogenize the cells using sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

To precipitate proteins, add an equal volume of ice-cold acetonitrile (B52724) to the supernatant.

-

Vortex and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen.

-

Reconstitute the sample in the HPLC mobile phase.

4.1.2. HPLC Analysis

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and an aqueous buffer (e.g., 0.054 M monobasic potassium phosphate).[13] The exact ratio should be optimized for the specific column and system.

-

Detection: Fluorimetric detection with excitation at approximately 460 nm and emission at approximately 530 nm.[14]

-

Quantification: Generate a standard curve using known concentrations of FMN and FAD standards.

Spectrophotometric Assay for FMN-Dependent Oxidoreductase Activity

This protocol provides a general method for assaying the activity of an FMN-dependent oxidoreductase that uses NAD(P)H as a substrate.

4.2.1. Reagents

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

FMN solution (concentration to be optimized based on the enzyme's K_m).

-

NAD(P)H solution (concentration to be optimized).

-

Purified FMN-dependent oxidoreductase.

4.2.2. Procedure

-

In a quartz cuvette, prepare a reaction mixture containing the assay buffer, FMN, and the enzyme.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding NAD(P)H.

-

Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NAD(P)H) using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of decrease in absorbance.

-

Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

Biosynthesis of FMN and FAD

The conversion of riboflavin to its active coenzyme forms, FMN and FAD, is a fundamental two-step enzymatic pathway.

Caption: Biosynthesis of FMN and FAD from Riboflavin.

Role of FMN in the Electron Transport Chain (Complex I)

FMN is the initial electron acceptor in Complex I of the mitochondrial respiratory chain, playing a pivotal role in cellular respiration.

Caption: Electron flow through FMN in Complex I.

Experimental Workflow for Site-Directed Mutagenesis of an FMN-Binding Site

This workflow outlines the key steps to investigate the role of specific amino acid residues in the FMN-binding pocket of a flavoprotein.

Caption: Workflow for studying FMN-binding sites.

Conclusion

Riboflavin 5'-phosphate sodium is a cornerstone of cellular metabolism, acting as a versatile redox cofactor and a precursor to FAD. Its direct bioavailability and central role in energy production underscore its importance in health and disease. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating a deeper understanding and further investigation into the multifaceted roles of this essential biomolecule.

References

- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sketchviz.com [sketchviz.com]

- 4. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Quantification of riboflavin, flavin mononucleotide, and flavin adenine dinucleotide in mammalian model cells by CE with LED-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavin Adenine Dinucleotide (FAD): Biosynthesis and Function | IJMS | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cofactors and pathogens: Flavin mononucleotide and flavin adenine dinucleotide (FAD) biosynthesis by the FAD synthase from Brucella ovis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NAD(P)H:Flavin Mononucleotide Oxidoreductase Inactivation during 2,4,6-Trinitrotoluene Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of riboflavin, riboflavin 5'-phosphate and flavin adenine dinucleotide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugfuture.com [drugfuture.com]

- 14. openknowledge.fao.org [openknowledge.fao.org]

Understanding Riboflavin 5'-Phosphate Sodium as Flavin Mononucleotide (FMN): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620) 5'-phosphate sodium, the sodium salt of flavin mononucleotide (FMN), is a pivotal biomolecule derived from riboflavin (Vitamin B2).[1] As a crucial coenzyme for a myriad of oxidoreductases, FMN is indispensable for a wide range of metabolic processes, most notably in the mitochondrial electron transport chain where it serves as the primary electron acceptor for NADH in Complex I.[2][3][4] Its ability to participate in both one- and two-electron transfers renders it a versatile redox carrier.[1] This technical guide provides a comprehensive overview of the core biochemical and physicochemical properties of Riboflavin 5'-phosphate sodium, detailed experimental protocols for its analysis, and visual representations of its key biological pathways.

Introduction to Riboflavin 5'-Phosphate Sodium (FMN)

Riboflavin 5'-phosphate sodium is the biologically active form of riboflavin, produced in cells by the enzyme riboflavin kinase.[1] It is the principal form in which riboflavin is found in cells and tissues.[1] While requiring energy for its synthesis, FMN is more soluble than its precursor, riboflavin.[1] In biological systems, FMN can exist as a freely circulating molecule or be covalently or non-covalently bound to enzymes as a prosthetic group.[1] The reversible conversions between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms are central to its function in catalytic cycles.[1]

Physicochemical Properties

A summary of the key quantitative data for Riboflavin 5'-phosphate sodium (FMN) is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₀N₄NaO₉P | [5] |

| Molecular Weight | 478.33 g/mol (anhydrous) | [6] |

| 514.36 g/mol (dihydrate) | [6] | |

| Appearance | Yellow to orange-yellow crystalline, hygroscopic powder. | [6][7] |

| Solubility | Soluble in water (approx. 33.3 g/L or 1g in 30 mL). | [6] |

| Soluble in water at 50mg/ml. | [7] | |

| Soluble in PBS (pH 7.2) at approximately 10 mg/ml. | [8] | |

| Very slightly soluble in ethanol. | [6] | |

| Practically insoluble in ether and chloroform. | [7] | |

| Insoluble in DMSO. | [9] | |

| Stability | Stable in air but is hygroscopic. Sensitive to heat and light, especially in alkaline solutions. | [7][10] |

| Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months (protected from light). | [11] | |

| pH (1% solution) | 5.0 - 6.5 | [10] |

| Specific Rotation | +37.0° to +42.0° | [6] |

| Molar Absorptivity (ε) | In aqueous solution: 12,188 ± 1000 M⁻¹cm⁻¹ at 375 nm and 14,168 ± 800 M⁻¹cm⁻¹ at 445 nm. | [12] |

| For FMN: ε₄₄₆ = 12,200 M⁻¹cm⁻¹ | [13] | |

| Redox Potentials (pH 7.0) | E'₀ (FMN/FMNH₂) = -0.207 V | [14] |

| E'₀ (FMN/FMNH•) = -0.313 V | [14] | |

| E'₀ (FMNH•/FMNH₂) = -0.101 V | [14] |

Biological Role and Signaling Pathways

FMN Biosynthesis

FMN is synthesized from riboflavin in a two-step enzymatic process that is tightly regulated.[15] The first and rate-limiting step is the phosphorylation of riboflavin by riboflavin kinase, an ATP-dependent enzyme.[15] FMN can then be further converted to Flavin Adenine Dinucleotide (FAD) by FAD synthetase.[16]

Caption: Biosynthesis of FMN from Riboflavin and its subsequent conversion to FAD.

Role in the Electron Transport Chain

FMN is a critical component of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3] It acts as the initial electron acceptor from NADH, facilitating the transfer of two electrons.[3][17] FMN's ability to be reduced one electron at a time to a stable semiquinone radical allows it to act as a crucial intermediary, converting the two-electron transfer from NADH into single-electron transfers to the series of iron-sulfur clusters within Complex I.[17] This electron flow drives the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient necessary for ATP synthesis.[3]

Caption: Role of FMN in the electron transfer process within Complex I.

Experimental Protocols

Quantification of FMN by Fluorescence Spectrometry

This protocol allows for the rapid and sensitive quantification of FMN in various biological samples.

Materials:

-

Riboflavin 5'-monophosphate sodium salt hydrate (B1144303) (FMN standard)

-

0.9% NaCl solution

-

Non-binding 96-well plates

-

Fluorescence spectrophotometer

Procedure:

-

Preparation of FMN Standard Stock Solution (Stock A):

-

Dissolve Riboflavin 5'-monophosphate sodium salt hydrate in 0.9% NaCl to a final concentration of 1 mg/mL.[18]

-

-

Preparation of Working Stock Solution (Stock B):

-

Dilute Stock A 1:20 with 0.9% NaCl to obtain a concentration of 50 µg/mL.[18]

-

-

Preparation of Standard Curve:

-

Perform a serial dilution of Stock B with 0.9% NaCl to prepare a range of FMN concentrations (e.g., from approximately 10 ng/mL to 625 ng/mL).[19]

-

A suggested dilution series is as follows:

-

625 ng/mL: Dilute Stock B appropriately.

-

312.5 ng/mL: 1:2 dilution of the 625 ng/mL standard.

-

156.3 ng/mL: 1:2 dilution of the 312.5 ng/mL standard.

-

Continue with 1:2 dilutions to obtain the desired lower concentrations.[19]

-

-

-

Sample Preparation:

-

Dilute experimental samples with 0.9% NaCl to ensure the FMN concentration falls within the range of the standard curve.

-

-

Measurement:

-

Pipette 200 µL of each standard and sample into the wells of a non-binding 96-well plate.

-

Measure the fluorescence using a spectrophotometer with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 525 nm.[20] Note that optimal wavelengths may vary slightly between instruments.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank (0.9% NaCl) from all readings.

-

Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of FMN in the experimental samples by interpolating their fluorescence readings on the standard curve.

-

General Protocol for Enzyme Assays with FMN as a Cofactor

This protocol outlines the general steps for measuring the activity of an oxidoreductase that utilizes FMN as a cofactor.

Materials:

-

Purified enzyme of interest

-

Riboflavin 5'-phosphate sodium (FMN)

-

Substrate for the enzyme

-

Appropriate buffer solution

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture:

-

In a cuvette, prepare a reaction mixture containing the buffer, a saturating concentration of FMN, and other necessary cofactors.

-

-

Baseline Measurement:

-

Place the cuvette in the spectrophotometer and record the initial absorbance at a wavelength where either the substrate or product absorbs, or where the redox state of FMN can be monitored (e.g., around 450 nm for oxidized FMN).[21]

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate to the reaction mixture and mix thoroughly.

-

-

Monitoring the Reaction:

-

Record the change in absorbance over time at regular intervals. The rate of change in absorbance is proportional to the enzyme activity.

-

-

Calculation of Enzyme Activity:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of the species being monitored to convert the change in absorbance per unit time to the change in concentration per unit time. This value represents the enzyme activity.

-

Conclusion

Riboflavin 5'-phosphate sodium, as the biologically active form of vitamin B2, is a cornerstone of cellular metabolism. Its unique redox properties enable it to function as a versatile coenzyme in a vast array of enzymatic reactions, with a particularly critical role in cellular respiration. Understanding its physicochemical characteristics and having access to robust experimental protocols for its study are essential for researchers in biochemistry, drug development, and related scientific fields. The information and methodologies presented in this guide provide a solid foundation for the investigation and application of this vital biomolecule.

References

- 1. Flavin mononucleotide - Wikipedia [en.wikipedia.org]

- 2. aklectures.com [aklectures.com]

- 3. Respiratory complex I - Wikipedia [en.wikipedia.org]

- 4. The ins and outs of the flavin mononucleotide cofactor of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Riboflavin 5'-phosphate, sodium | C17H20N4NaO9P | CID 656596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Riboflavin Sodium Phosphate BP Ph Eur EP USP FCC Manufacturers, SDS [mubychem.com]

- 7. Riboflavin 5'-Monophosphate Sodium Salt | 130-40-5 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Safety and efficacy of vitamin B2 (riboflavin 5′‐phosphate ester monosodium salt) for all animal species when used in water for drinking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The effects of pH and semiquinone formation on the oxidation-reduction potentials of flavin mononucleotide. A reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Quantifying Flavin mononucleotide: an internationally validated methodological approach for enhanced decision making in organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring flavin mononucleotide concentrations in whole blood, red cell based or acellular perfusate sample... [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of Riboflavin 5'-Phosphate Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) 5'-phosphate sodium, also known as flavin mononucleotide (FMN), is a vital coenzyme synthesized from riboflavin (Vitamin B2). It plays a critical role in a multitude of cellular metabolic processes, including redox reactions essential for energy production. A thorough understanding of its spectroscopic properties is fundamental for researchers and professionals involved in drug development and various biochemical and biophysical studies. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of Riboflavin 5'-phosphate sodium, detailed experimental protocols for their measurement, and visualizations of its biochemical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for Riboflavin 5'-phosphate sodium, providing a quick reference for experimental design and data interpretation.

Table 1: UV-Visible Absorption Spectroscopy Data

| Parameter | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions |

| Absorption Maximum (λmax) | ~224 | Not specified | Aqueous Solution |

| Absorption Maximum (λmax) | ~267 | ~12,500 | Phosphate (B84403) buffer (pH 7.0)[1] |

| Absorption Maximum (λmax) | ~375 | Not specified | Aqueous Solution[2] |

| Absorption Maximum (λmax) | ~444 | ~12,500 | Phosphate buffer (pH 7.0)[1][3] |

| Absorption Minimum | ~240 | Not specified | Phosphate buffer (pH 7.0)[1] |

| Ratio A375/A267 | - | 0.30 - 0.34 | Aqueous Solution[2] |

| Ratio A444/A267 | - | 0.35 - 0.40 | Aqueous Solution[2] |

Table 2: Fluorescence Spectroscopy Data

| Parameter | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | ~440-460 | Aqueous Solution[2][4] |

| Emission Maximum (λem) | ~520-530 | Aqueous Solution[2][4] |

Table 3: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

| Technique | Parameter | Observed Value | Conditions |

| ¹³C NMR | Spectrum | Available | D₂O with DMSO-d6 reference[5][6] |

| Mass Spectrometry (MS) | m/z | 457.3 [M+H]⁺ | Electrospray Ionization (ESI)[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of spectroscopic properties. The following sections outline the protocols for UV-Visible absorption and fluorescence spectroscopy of Riboflavin 5'-phosphate sodium.

UV-Visible Absorption Spectroscopy Protocol

This protocol is designed to determine the absorption spectrum and molar absorptivity of Riboflavin 5'-phosphate sodium.

Materials:

-

Riboflavin 5'-phosphate sodium

-

Phosphate buffer (pH 7.0)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of Riboflavin 5'-phosphate sodium in phosphate buffer (pH 7.0). From the stock solution, prepare a dilution to a final concentration of approximately 10 µg/mL.[1]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from 200 nm to 600 nm.

-

Blank Measurement: Fill a quartz cuvette with the phosphate buffer (pH 7.0) to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the Riboflavin 5'-phosphate sodium solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The characteristic absorbance maxima for Riboflavin 5'-phosphate sodium are expected around 267 nm, 375 nm, and 444 nm.[1][2] The absorbance at the minimum, around 240 nm, should also be noted.[1] Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Fluorescence Spectroscopy Protocol

This protocol outlines the steps to measure the fluorescence excitation and emission spectra of Riboflavin 5'-phosphate sodium.

Materials:

-

Riboflavin 5'-phosphate sodium

-

Deionized water

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a dilute aqueous solution of Riboflavin 5'-phosphate sodium. The concentration should be low enough to avoid inner filter effects. A starting concentration of 1 mg in 100 mL of water is a good starting point.[4]

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

-

Excitation Spectrum Measurement: Set the emission wavelength to the expected maximum of around 530 nm.[2] Scan a range of excitation wavelengths, for example, from 300 nm to 500 nm, to determine the excitation maximum.

-

Emission Spectrum Measurement: Set the excitation wavelength to the determined maximum (around 440-460 nm).[2][4] Scan a range of emission wavelengths, for example, from 480 nm to 650 nm, to determine the emission maximum.

-

Data Analysis: Identify the wavelengths of maximum excitation and emission. A strong yellowish-green fluorescence is characteristic of Riboflavin 5'-phosphate sodium in solution.[4] The fluorescence is known to disappear upon the addition of mineral acids or alkalis.[4]

Biochemical Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key biochemical pathways and a typical experimental workflow for the analysis of Riboflavin 5'-phosphate sodium.

Experimental Workflow for Spectroscopic Analysis

Biosynthesis of FMN and FAD from Riboflavin

Role of FMN in the Electron Transport Chain (Complex I)

References

- 1. nbinno.com [nbinno.com]

- 2. riboflavin 5'-phosphate sodium anhydrous | C17H24N4NaO11P | CID 23687712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Cofactors and pathogens: Flavin mononucleotide and flavin adenine dinucleotide (FAD) biosynthesis by the FAD synthase from Brucella ovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. collagensei.com [collagensei.com]

- 6. biologyonline.com [biologyonline.com]

- 7. Light Signal Transduction Pathway from Flavin Chromophore to the Jα Helix of Arabidopsis Phototropin1 - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Riboflavin 5'-Phosphate Sodium: A Technical Guide

Introduction

Riboflavin (B1680620) 5'-phosphate sodium, also known as flavin mononucleotide (FMN) sodium, is the physiologically active form of Riboflavin (Vitamin B2).[1] It functions as a crucial coenzyme in a multitude of redox reactions essential for cellular metabolism, including energy production from carbohydrates, fats, and proteins.[1] Unlike riboflavin, which requires enzymatic conversion to its active form, riboflavin 5'-phosphate sodium is readily bioavailable, making it a valuable compound in pharmaceutical and nutraceutical applications.[1][2] This technical guide provides an in-depth overview of the chemical synthesis of riboflavin 5'-phosphate sodium, focusing on the prevalent methodologies, experimental protocols, and critical process parameters.

Core Synthesis Pathway: Phosphorylation of Riboflavin

The industrial production of riboflavin 5'-phosphate sodium is predominantly achieved through the chemical phosphorylation of riboflavin. The most common and economically viable method utilizes phosphorus oxychloride (POCl₃) as the phosphorylating agent in an organic solvent.[3][4][5] The overall process can be segmented into three primary stages: esterification, hydrolysis, and neutralization, followed by purification.

A summary of the primary chemical synthesis routes is outlined below:

| Route | Phosphorylating Agent | Key Intermediates | Notes |

| Route 1 (Direct Phosphorylation) | Phosphorus Oxychloride (POCl₃) | Riboflavin 5'-phosphate | The most common industrial method. Involves the direct reaction of riboflavin with POCl₃, followed by hydrolysis and neutralization.[3] |

| Route 2 (Cyclic Intermediate) | Phosphorus Oxychloride (POCl₃) | Riboflavin 4',5'-cyclic phosphorochloridate | A variation of the POCl₃ method where a cyclic intermediate is formed and then hydrolyzed.[3] |

| Route 3 (Alternative Phosphorylating Agent) | Pyrophosphoric Acid | Riboflavin 5'-phosphate | A less common method involving the reaction of riboflavin with pyrophosphoric acid.[6] |

This guide will focus on the most prevalent method, direct phosphorylation using phosphorus oxychloride.

Logical Workflow of Riboflavin 5'-Phosphate Sodium Synthesis

Caption: General workflow for the synthesis and purification of Riboflavin 5'-phosphate sodium.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on common industrial practices described in the literature.[3][4][5][7][8] Specific quantities and conditions may vary based on patented processes.

Materials and Reagents

| Reagent | Purpose | Typical Molar Ratio (relative to Riboflavin) | Notes |

| Riboflavin | Starting Material | 1 | |

| Phosphorus Oxychloride (POCl₃) | Phosphorylating Agent | 1.2 - 4.5 | Excess is used to drive the reaction. |

| Pyridine | Catalyst/Solvent | 4 | Acts as a catalyst and acid scavenger.[8] |

| Acetonitrile (B52724) / γ-Butyrolactone | Solvent | - | Provides a medium for the reaction.[3][4] |

| Hydrochloric Acid (HCl) | Acidification (for hydrolysis) | - | Used in some protocols to facilitate hydrolysis.[7] |

| Sodium Hydroxide (B78521) (NaOH) | Neutralization | As needed to reach target pH | Used to form the sodium salt. |

| Purified Water | Hydrolysis & Washing | - | |

| Methanol (B129727)/Ethanol (B145695) | Washing/Crystallization | - | Used for washing the final product. |

Step-by-Step Procedure

1. Esterification (Phosphorylation)

-

To a reaction vessel, add the organic solvent (e.g., acetonitrile or γ-butyrolactone) and catalyst (e.g., pyridine).[3][7]

-

Cool the mixture to a temperature range of 0-10°C.[8]

-

Slowly add phosphorus oxychloride to the cooled mixture while maintaining the temperature.

-

Add riboflavin to the reaction mixture.

-

Allow the reaction to proceed for several hours (e.g., 16 hours) at a controlled temperature (e.g., 15°C).[7]

2. Hydrolysis

-

The reaction mixture, containing the phosphorylated intermediate, is then subjected to hydrolysis.

-

This can be achieved by adding the reaction mixture to a significant volume of heated water (80-100°C).[4][5]

-

The temperature of the hydrolysis mixture is maintained at 80-95°C for a short duration (1-10 minutes) to ensure complete hydrolysis of any remaining phosphorus oxychloride and the cyclic phosphate (B84403) intermediate.[4][5]

-

Some protocols may involve acidification with hydrochloric acid at a lower temperature (e.g., 50°C) for a longer period.[7]

3. Neutralization and Salification

-

After hydrolysis, the acidic solution is cooled to below 40°C.[4][5]

-

A solution of sodium hydroxide (e.g., 20-25% w/v) is slowly added to neutralize the mixture and form the sodium salt of riboflavin 5'-phosphate.[5][7][8]

-

The pH is carefully adjusted to a target range of 5.5 to 6.0, which is optimal for the precipitation of the monosodium salt.[4][5][8]

4. Isolation and Purification

-

The resulting slurry is cooled further (e.g., to 5°C) to promote complete crystallization.[7]

-

The precipitated riboflavin 5'-phosphate sodium is collected by filtration.[3][7]

-

The filter cake is washed with cold water and/or an organic solvent like methanol or ethanol to remove impurities.[5]

-

The purified product is then dried under vacuum to yield the final, stable powder.[3]

Chemical Pathway Diagram

Caption: Simplified chemical pathway of Riboflavin 5'-phosphate sodium synthesis.

Critical Process Parameters and Quality Control

The yield and purity of the final product are highly dependent on the strict control of several parameters:

-

Temperature: Low temperatures during the esterification step are crucial to control the reactivity of phosphorus oxychloride and improve the selectivity for the 5'-hydroxyl group. Conversely, elevated temperatures during hydrolysis are necessary to break down the intermediate and excess phosphorylating agent.

-

Molar Ratios: The ratio of phosphorus oxychloride to riboflavin is a key factor influencing the reaction efficiency and the formation of byproducts such as isomeric monophosphates and polyphosphates.[9]

-

pH Control: Precise pH adjustment during neutralization is critical for the selective precipitation of the monosodium salt and for the stability of the final product.[4][5]

-

Purity of Reactants: The purity of the starting riboflavin and other reagents directly impacts the purity of the final product.

Quality control of the final product typically involves techniques such as HPLC for purity and content analysis, and fluorometry to determine the concentration of riboflavin and its derivatives.[10]

Conclusion

The chemical synthesis of riboflavin 5'-phosphate sodium, primarily through the phosphorylation of riboflavin with phosphorus oxychloride, is a well-established industrial process.[3] Success in producing a high-purity, high-yield product hinges on the precise control of reaction conditions, particularly temperature, reactant ratios, and pH. The detailed understanding of this synthesis process is vital for researchers and professionals in drug development and manufacturing to ensure the quality and efficacy of this essential biological cofactor.

References

- 1. nbinno.com [nbinno.com]

- 2. ambitionpharma.com [ambitionpharma.com]

- 3. CN103435651A - Synthesis method and process of riboflavin sodium phosphate - Google Patents [patents.google.com]

- 4. EP0417604A2 - Process for preparing riboflavin-5'-phosphate and its sodium salt - Google Patents [patents.google.com]

- 5. US5095115A - Preparation of riboflavin 5'-phosphate (fmn) and its sodium salt in a lactone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Method and process for synthesizing riboflavin sodium phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102206233A - Industrial preparation method for riboflavine sodium phosphate - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. Riboflavin 5?Phosphate Sodium [drugfuture.com]

The Biological Function of Flavin Mononucleotide (FMN) Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavin mononucleotide (FMN), the phosphorylated form of riboflavin (B1680620) (vitamin B2), is a vital cofactor for a myriad of cellular enzymes involved in critical redox reactions. Its sodium salt is a water-soluble form widely utilized in research and pharmaceutical applications. This technical guide provides a comprehensive overview of the core biological functions of FMN, detailing its role as an enzymatic cofactor, its involvement in cellular signaling, and its emerging applications in drug development. This document summarizes quantitative enzymatic data, provides detailed experimental protocols, and visualizes key pathways and workflows to serve as an in-depth resource for the scientific community.

Introduction to Flavin Mononucleotide (FMN)

Flavin mononucleotide is a biomolecule synthesized from riboflavin by the enzyme riboflavin kinase.[1] It consists of an isoalloxazine ring system attached to a ribityl phosphate (B84403) chain. This structure allows FMN to act as a potent oxidizing agent, capable of participating in both one- and two-electron transfer reactions.[1] In biological systems, FMN exists in three redox states: the oxidized form (FMN), the one-electron reduced semiquinone radical form (FMNH•), and the two-electron reduced hydroquinone (B1673460) form (FMNH₂).[1] The sodium salt of FMN is a commonly used, water-soluble form that facilitates its use in experimental and therapeutic settings.

FMN is a precursor to flavin adenine (B156593) dinucleotide (FAD), another essential flavin coenzyme. The interconversion between riboflavin, FMN, and FAD is a tightly regulated process crucial for maintaining cellular homeostasis.

Biochemical Roles of FMN

The primary and most well-understood role of FMN is as a prosthetic group for a diverse class of enzymes known as flavoproteins. These enzymes catalyze a wide array of redox reactions central to cellular metabolism and energy production.

FMN as a Cofactor in Oxidoreductases

FMN-dependent enzymes are integral to numerous metabolic pathways. A prime example is its role in Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, where it accepts electrons from NADH and initiates the process of oxidative phosphorylation.[2] Dissociation of FMN from Complex I is an early indicator of ischemia-reperfusion injury.[2]

Other key FMN-dependent enzymes include:

-

NADH Dehydrogenase: Catalyzes the oxidation of NADH.

-

Nitroreductases: Involved in the reduction of nitroaromatic compounds, a function with implications for prodrug activation in cancer therapy.[3][4]

-

Flavin Reductases: Catalyze the reduction of free flavins, playing roles in processes like bioluminescence and methemoglobin reduction.[5]

-

Quinone Reductases: Participate in the detoxification of quinones.

Quantitative Data: Enzyme Kinetics

The efficiency of FMN-dependent enzymes can be described by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. A compilation of kinetic parameters for several FMN-dependent enzymes is presented in Table 1.

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference(s) |

| Biliverdin-IXβ Reductase | Homo sapiens | FMN | 52 | - | [6] |

| FAD | 125 | - | [6] | ||

| Riboflavin | 53 | - | [6] | ||

| Nitroreductase (NfsB) | Escherichia coli | p-nitrobenzoic acid (p-NBA) | 130 ± 5 | 1.7 ± 0.3 | [7] |

| NADH | 35 ± 8 | 1.7 ± 0.3 | [7] | ||

| Flavin Reductase (ActVB) | Streptomyces coelicolor | FMN | 1 | - | [8] |

| Lumiflavin | 69 | - | [8] | ||

| Quinone Reductase (Lot6p) | Saccharomyces cerevisiae | NADPH | - | - | [9] |

| 1,4-benzoquinone | - | - | [9] | ||

| Azoreductase (AzoA) | Enterococcus faecalis | Methyl Red | 11 | - | [10] |

| NADH | 82 | - | [10] | ||

| FMN | 3 | - | [10] |

Table 1: Kinetic Parameters of Selected FMN-Dependent Enzymes. This table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for various FMN-dependent enzymes with their respective substrates. "-" indicates data not available in the cited source.

FMN in Cellular Signaling

Beyond its well-established role as a metabolic cofactor, FMN is emerging as a significant player in cellular signaling pathways.

Gene Regulation via Riboswitches

In many prokaryotes, FMN directly regulates the expression of genes involved in its own biosynthesis and transport through a mechanism involving riboswitches.[11][12][13] The FMN riboswitch, a structured non-coding RNA element located in the 5' untranslated region of messenger RNA (mRNA), can directly bind to FMN.[11][12] This binding induces a conformational change in the RNA structure, leading to either premature transcription termination or inhibition of translation initiation, thereby downregulating the expression of the associated genes.[11]

Figure 1: FMN-Mediated Riboswitch Gene Regulation. This diagram illustrates how FMN concentration controls the expression of genes for its own synthesis and transport in prokaryotes.

Oxidative Stress Signaling in Neuronal Cells

Recent studies suggest a role for FMN in modulating oxidative stress in neuronal cells. Supplementation with FMN has been shown to reduce the toxicity of amyloid-β peptides, which are implicated in Alzheimer's disease, by improving the cell's capacity to resist oxidative stress.[11][12] FMN supplementation was found to alter cellular metabolism and lead to a global transcriptional response that enhances redox homeostasis.[11] This suggests that FMN may act as a signaling molecule in pathways that protect neurons from oxidative damage. The precise mechanisms of this signaling are an active area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavin mononucleotide - Wikipedia [en.wikipedia.org]

- 3. Nitroreductase - Wikipedia [en.wikipedia.org]

- 4. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin reductase - Wikipedia [en.wikipedia.org]

- 6. Initial-rate kinetics of the flavin reductase reaction catalysed by human biliverdin-IXbeta reductase (BVR-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism and substrate specificity of the flavin reductase ActVB from Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of flavin reduction and oxidation in the redox-sensing quinone reductase Lot6p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grinnell.edu [grinnell.edu]

- 11. FMN reduces toxicity of peptides involved in Alzheimer's | Chalmers [chalmers.se]

- 12. researchgate.net [researchgate.net]

- 13. Reaction of the NAD(P)H:flavin oxidoreductase from Escherichia coli with NADPH and riboflavin: identification of intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Riboflavin 5'-Phosphate Sodium (FMN) as a Coenzyme in Metabolic Pathways: A Technical Guide

Abstract

Riboflavin (B1680620) 5'-phosphate sodium, the biologically active form of Vitamin B2 known as Flavin Mononucleotide (FMN), is an indispensable coenzyme for a vast array of oxidoreductase enzymes. Its unique isoalloxazine ring system allows it to participate in both one- and two-electron transfer reactions, positioning it as a critical hub in cellular metabolism. This technical guide provides an in-depth examination of FMN's role as a coenzyme, focusing on its redox chemistry, its function in key metabolic pathways such as the mitochondrial electron transport chain, and its involvement in the metabolism of other essential vitamins. The guide includes summaries of key quantitative biochemical data, detailed experimental protocols for the study of FMN-dependent enzymes, and visualizations of relevant biochemical pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction to Riboflavin 5'-Phosphate (FMN)

Riboflavin 5'-phosphate (FMN) is a biomolecule derived from riboflavin (vitamin B2). It consists of the heterocyclic isoalloxazine ring attached to a ribitol (B610474) phosphate (B84403) side chain.[1] This structure is fundamental to its function, as the isoalloxazine ring is the redox-active center of the molecule.[2] In biological systems, FMN functions primarily as a prosthetic group, tightly—and sometimes covalently—bound to enzymes called flavoproteins.[3] These enzymes catalyze a wide variety of oxidation-reduction reactions that are central to energy metabolism, biosynthesis, and detoxification.[4]

Chemical and Physical Properties

Riboflavin 5'-phosphate sodium is the monosodium salt of FMN, appearing as a yellow to orange-yellow crystalline powder that is hygroscopic and soluble in water.[5][6] Its solubility is a key advantage over riboflavin.[3] The molecule is sensitive to light, which can cause its decomposition.[5]

Biosynthesis of FMN and FAD

FMN is not typically ingested directly but is synthesized within the cell from dietary riboflavin. This conversion is a critical, rate-limiting step in flavin metabolism and is catalyzed by the enzyme flavokinase, which phosphorylates riboflavin using ATP.[2]

Once synthesized, FMN can act as a coenzyme or be further converted into Flavin Adenine Dinucleotide (FAD), another essential flavin coenzyme. This second step is catalyzed by FAD synthetase, which adenylylates FMN, again using ATP.[7]

References

- 1. pnas.org [pnas.org]

- 2. Methods for determining the reduction potentials of flavin enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavin mononucleotide - Wikipedia [en.wikipedia.org]

- 4. Role of Key Residues at the Flavin Mononucleotide (FMN):Adenylyltransferase Catalytic Site of the Bifunctional Riboflavin Kinase/Flavin Adenine Dinucleotide (FAD) Synthetase from Corynebacterium ammoniagenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying Flavin mononucleotide: an internationally validated methodological approach for enhanced decision making in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grinnell.edu [grinnell.edu]

- 7. biorxiv.org [biorxiv.org]

The Discovery and History of Flavin Mononucleotide: A Technical Guide

This in-depth guide serves researchers, scientists, and drug development professionals by providing a comprehensive historical and technical overview of the discovery of flavin mononucleotide (FMN). We will delve into the pivotal experiments, the brilliant minds behind them, and the evolution of our understanding of this critical biomolecule.

The Dawn of Discovery: The "Yellow Enzyme"

The journey to understanding FMN began in the early 20th century with the broader investigation into water-soluble vitamins, specifically the B complex. A key breakthrough came in 1932 when German biochemist Otto Warburg and his colleague Walter Christian reported the discovery of a "yellow enzyme" (Das gelbe Ferment) in yeast.[1][2] This enzyme was observed to be essential for cellular respiration. Through their meticulous work, they demonstrated that this enzyme was a complex entity, comprising a protein component (apoenzyme) and a non-protein, yellow, fluorescent prosthetic group (coenzyme).[1] This yellow coenzyme was later identified as flavin mononucleotide.

Unraveling the Chemical Identity

Following the discovery of the "yellow enzyme," the next critical step was to isolate and elucidate the chemical structure of its yellow coenzyme.

Isolation and the Link to Riboflavin (B1680620)

In 1934 , Hugo Theorell , a Swedish scientist working in Warburg's laboratory, successfully isolated the pure coenzyme. He achieved this by first dissociating the coenzyme from the protein by dialysis in an acidic solution and then purifying it using electrophoresis.[3]

Contemporaneously, two independent research groups, one led by Richard Kuhn in Germany and the other by Paul Karrer in Switzerland, were investigating the chemical nature of vitamin B2, which they had isolated from sources like milk (lactoflavin) and egg whites (ovoflavin).[4][5][6] They observed that their isolated vitamin B2 shared remarkably similar properties with the yellow coenzyme of Warburg's enzyme. Through extensive chemical degradation and synthesis experiments, both Kuhn and Karrer's groups successfully determined the chemical structure of riboflavin in 1935 .[5][6]

The Final Connection: Riboflavin-5'-Phosphate

The definitive link was established in 1937 when Theorell demonstrated that the coenzyme of the "yellow enzyme" was, in fact, the 5'-phosphate ester of riboflavin.[3][7] He showed that the enzymatic activity of the apoenzyme could be restored by the addition of this phosphorylated riboflavin, which he named flavin mononucleotide (FMN) .

Key Experimental Protocols of the Era

The discovery of FMN was underpinned by the application and refinement of several key biochemical techniques. While the exact, detailed protocols from the original publications are highly specific, the following represents the principles and likely methodologies employed in the 1930s.

Isolation of the "Yellow Enzyme" from Yeast

Objective: To purify the "yellow enzyme" from yeast cells.

Methodology:

-

Cell Lysis: Yeast cells were mechanically disrupted, likely by grinding with an abrasive material like sand, to release the cellular contents into an aqueous buffer.

-

Fractional Precipitation with Ammonium (B1175870) Sulfate (B86663): This technique, often referred to as "salting out," was a cornerstone of protein purification. By incrementally adding ammonium sulfate to the crude cell extract, proteins with different solubilities would precipitate at different salt concentrations. The "yellow enzyme" would be found in the fraction that precipitated at a specific range of ammonium sulfate saturation. The precipitated protein would be collected by centrifugation.

-

Adsorption Chromatography: The partially purified enzyme fraction would then be subjected to adsorption chromatography. In the 1930s, common adsorbents included materials like aluminum oxide or calcium phosphate (B84403) gel. The protein solution would be passed through a column packed with the adsorbent. The "yellow enzyme" would adsorb to the column material and could then be selectively eluted by changing the salt concentration or pH of the buffer.

-

Dialysis: To remove salts and other small molecules, the purified enzyme solution would be placed in a semi-permeable membrane bag and dialyzed against a large volume of buffer.

Separation of the FMN Coenzyme

Objective: To isolate the non-protein yellow coenzyme from the apoenzyme.

Methodology:

-

Acidification and Dialysis: The purified "yellow enzyme" was treated with a dilute acid, which caused the FMN coenzyme to dissociate from the protein. Subsequent dialysis would then separate the small FMN molecule, which could pass through the dialysis membrane, from the much larger apoenzyme, which was retained.

-

Electrophoresis: The isolated coenzyme was further purified using the then-novel technique of moving-boundary electrophoresis, pioneered by Arne Tiselius. In this method, a solution containing the charged FMN molecules was placed in a U-tube, and an electric field was applied. The yellow-colored FMN would migrate towards the anode at a rate dependent on its charge-to-mass ratio, allowing for its separation from other impurities.

Quantitative Data from the Foundational Research

The early researchers relied on meticulous quantitative measurements to characterize the "yellow enzyme" and its coenzyme. The following table summarizes some of the key data from that era.

| Parameter | Approximate Value | Investigator(s) | Year | Significance |

| Absorption Maxima of FMN (oxidized form) | 375 nm and 445 nm | Warburg & Christian | 1932 | These characteristic absorption peaks in the visible spectrum were key identifiers of the yellow coenzyme and allowed for its quantification.[8][9] |

| Molar Extinction Coefficient of FMN at 445 nm | ~12,500 M⁻¹cm⁻¹ | (Consensus from early studies) | ~1930s | This value was crucial for determining the concentration of FMN in solutions using spectrophotometry (the Beer-Lambert law).[10] |

| Composition of Lactoflavin (Riboflavin) | C₁₇H₂₀N₄O₆ | Kuhn et al. | 1933 | Elemental analysis was fundamental in determining the empirical formula of riboflavin, a critical step towards elucidating its structure.[11] |

FMN in Signaling Pathways: Beyond Metabolism

While FMN is central to metabolism as a redox cofactor, it also plays a crucial role in various signaling pathways, particularly in response to light.

Blue-Light Photoreception in Plants

In plants, FMN is the chromophore in a class of blue-light photoreceptors called phototropins . These receptors mediate several light-driven responses, including phototropism (bending towards light), chloroplast movement, and stomatal opening.[12][13]

Caption: Simplified signaling pathway of phototropin activation by blue light.

Regulation of Circadian Rhythms

Cryptochromes are another class of blue-light photoreceptors found in both plants and animals that are structurally related to DNA photolyases.[14][15] They utilize a flavin cofactor (in many cases, FAD, which is synthesized from FMN) to perceive blue light, which in turn plays a role in entraining the circadian clock.[14][16][17]

Caption: Role of cryptochromes in the light-dependent regulation of the circadian clock.

Logical Relationships and Timelines

The discovery of FMN was a sequential process built upon the work of several key scientists.

Caption: Timeline of the key events in the discovery of FMN.

Conclusion

The discovery of flavin mononucleotide stands as a landmark achievement in the history of biochemistry. It was a testament to the power of meticulous experimentation, the convergence of independent lines of research, and the collaborative spirit of the scientific community. From its initial observation as a mysterious "yellow enzyme" to its full chemical characterization and the elucidation of its diverse roles in metabolism and signaling, the story of FMN continues to inform and inspire researchers today. For professionals in drug development, understanding the fundamental roles of FMN and the enzymes that utilize it offers a rich landscape for the discovery of novel therapeutic targets.

References

- 1. Warburg effect(s)—a biographical sketch of Otto Warburg and his impacts on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. useful_english.en-academic.com [useful_english.en-academic.com]

- 3. Account Suspended [ares.uz]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic and Spectroscopic Characterization of Type II Isopentenyl Diphosphate Isomerase from Thermus thermophilus: Evidence for Formation of Substrate Induced Flavin Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plant photoreceptors: Multi-functional sensory proteins and their signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Sensing a rainbow of colors: algal photoreceptors [frontiersin.org]

- 14. Frontiers | The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. ‘Seeing’ the electromagnetic spectrum: spotlight on the cryptochrome photocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The structural and functional roles of the flavin cofactor FAD in mammalian cryptochromes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Riboflavin 5'-Phosphate Sodium in the Electron Transport Chain

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riboflavin (B1680620) 5'-phosphate sodium, the bio-active form of Riboflavin (Vitamin B2) known as Flavin Mononucleotide (FMN), is a cornerstone of cellular respiration.[1][2] It functions as an indispensable prosthetic group for Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][3][4] This guide delineates the critical role of FMN at the NADH-oxidizing N-module of Complex I, detailing its function as a crucial intermediary that couples two-electron transfer from NADH to the one-electron transfer cascade of iron-sulfur clusters.[5][6] We will explore the biochemical properties, quantitative data, relevant experimental protocols, and the clinical significance of FMN, providing a comprehensive technical resource for professionals in the field.

The Core Function of FMN in Complex I

FMN is non-covalently bound to Complex I and serves as the initial electron acceptor from NADH.[3][7] The reaction catalyzed at this site is the first step in the ETC:

NADH + FMN + H+ → NAD+ + FMNH₂ [8]

The significance of FMN lies in its versatile redox chemistry. It can accept a hydride ion (two electrons and a proton) from NADH to become fully reduced (FMNH₂).[4][6] Subsequently, it can donate these electrons one at a time to a series of iron-sulfur (Fe-S) clusters within Complex I.[4][5][9] This ability to switch between two-electron and one-electron transfers is paramount, as it bridges the gap between the two-electron donor, NADH, and the single-electron accepting Fe-S clusters.[5][6]

The electron transfer pathway within Complex I proceeds as follows: NADH → FMN → Series of Fe-S clusters → Ubiquinone (Coenzyme Q) [8]

This electron flow through Complex I is coupled with the translocation of four protons from the mitochondrial matrix to the intermembrane space, contributing to the proton-motive force essential for ATP synthesis.[4][8]

Quantitative Data

The precise function of FMN is dictated by its electrochemical properties and binding affinity within the protein environment of Complex I.

| Parameter | Value | Significance | Source |

| Redox Potential (E_m) of FMN in Complex I | Close to that of NAD+/NADH (-320 mV) | The low redox potential of the FMN/FMNH₂ couple in the enzyme's active site facilitates the acceptance of electrons from NADH. | [7] |

| Redox Potential (E_m) of Fe-S Cluster N2 | High reduction potential | Enables efficient long-distance electron transfer from FMN. | [8] |

| Binding Affinity (K_d) of FMN to Oxidized Complex I | Femtomolar (fM) to Picomolar (pM) range | Extremely tight binding ensures the cofactor remains associated with the enzyme under normal oxidized conditions. | [10] |

| Binding Affinity (K_d) of FMN to Reduced Complex I | Nanomolar (nM) range | A significant decrease in affinity upon enzyme reduction suggests a mechanism for FMN dissociation under highly reducing conditions, which may serve to attenuate reactive oxygen species (ROS) production. | [10][11] |

| Complex I Concentration in Mouse Astrocytes | 2.2 x 10⁵ molecules/cell (5-10 nM intracellular concentration) | Provides a quantitative measure of the enzyme content within a specific cell type. | [12] |

| FMN Content in Brain vs. Heart Mitochondria | Brain: 18.6 ± 1.0 pmol/mg proteinHeart: 39 ± 2 pmol/mg protein | Highlights tissue-specific differences in Complex I content. | [13] |

Signaling and Biosynthesis

FMN is not synthesized de novo in humans and must be derived from dietary riboflavin. The biosynthesis is a two-step enzymatic process.[5]

-

Riboflavin → FMN : Catalyzed by Flavokinase , which phosphorylates riboflavin using ATP. This is the rate-limiting step.[5]

-

FMN → FAD : Catalyzed by FAD Synthetase , which transfers an adenylyl group from ATP to FMN.[5]

This synthesis occurs in the cytosol and mitochondria, with organelle-specific isoforms ensuring local availability for respiratory chain integrity.[5][14] The process is under feedback regulation, where accumulation of FMN or FAD can allosterically inhibit flavokinase, maintaining homeostasis.[5]

Experimental Protocols

Protocol for Measuring Mitochondrial Complex I Activity

This protocol is adapted from commercially available kits and published literature for a spectrophotometric assay.[15][16][17][18][19] It measures the decrease in NADH concentration by monitoring the change in absorbance at 340 nm.

Materials:

-

Isolated mitochondria (e.g., from cultured cells or tissue homogenates)

-

Assay Buffer (e.g., 250 mM sucrose, 2 mM HEPES, 0.1 mM EGTA)

-

NADH solution (e.g., 130 µM final concentration)

-

Coenzyme Q₁ (Ubiquinone) or a suitable analog like Decylubiquinone

-

Rotenone (B1679576) (Complex I inhibitor)

-

Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm or 600 nm (depending on the secondary dye used).[17]

Procedure:

-

Sample Preparation: Isolate mitochondria using a standard protocol (e.g., differential centrifugation or a commercial kit).[20] Determine the total protein concentration using a BCA or Bradford assay.

-

Reaction Setup: In a microplate or cuvette, prepare two sets of reactions for each sample: one for total activity and one for rotenone-insensitive activity.

-

Total Activity Well: Add Assay Buffer, the electron acceptor (e.g., decylubiquinone), and the mitochondrial sample (e.g., 10-50 µg of protein).[15]

-

Inhibitor Well: Prepare as above, but also add rotenone to a final concentration that ensures complete inhibition of Complex I.

-

Initiate Reaction: Start the reaction by adding NADH to all wells.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (for NADH oxidation) or the change in absorbance of a secondary dye (e.g., at 600 nm) over time (e.g., every 30-60 seconds for 5-30 minutes).[15][17]

-

Calculation:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for both total and rotenone-insensitive reactions.

-

Specific Complex I activity = (Rate of Total Activity - Rate of Rotenone-Insensitive Activity) / amount of mitochondrial protein.

-

Activity is often expressed as nmol NADH/min/mg protein, using the extinction coefficient for NADH (6.22 mM⁻¹cm⁻¹).[19]

-

Protocol for Determining the Redox Potential of FMN in a Protein

This protocol outlines the xanthine (B1682287)/xanthine oxidase enzymatic equilibration method, which avoids the need for specialized electrochemical equipment.[21][22]

Materials:

-

Purified flavoprotein of interest

-

A reference redox dye with a known midpoint potential (E_m) close to the expected potential of the protein's FMN.

-

Xanthine

-

Xanthine Oxidase

-

Anaerobic cuvette and a system for maintaining anaerobic conditions (e.g., argon or nitrogen gas flow).

-

Spectrophotometer capable of scanning a range of wavelengths (e.g., 350-750 nm).

Procedure:

-

Anaerobic Setup: Place the anaerobic cuvette in the spectrophotometer and establish strict anaerobic conditions by flushing with an inert gas.

-

Add Reagents: In an airtight syringe, add the flavoprotein and the reference dye to the cuvette. The concentrations should be chosen to give a similar maximum absorbance (e.g., 0.1-0.5).[21]

-

Initial Spectrum: Record the spectrum of the fully oxidized components.

-

Initiate Reduction: Add a catalytic amount of xanthine oxidase (e.g., 10-50 nM) to the cuvette, followed by xanthine to start the slow, continuous reduction.

-

Spectral Scans: Record spectra at regular intervals as the system slowly becomes more reduced. The reaction will proceed until both the flavoprotein and the dye are fully reduced.

-

Data Analysis:

-

For each spectrum, determine the ratio of [oxidized]/[reduced] for both the flavoprotein and the dye by measuring absorbance at their respective isosbestic points or peak wavelengths.

-

Plot the Nernst concentration term for the protein (log([P_ox]/[P_red])) against the Nernst concentration term for the dye (log([Dye_ox]/[Dye_red])).

-

The y-intercept of this plot gives the difference in midpoint potentials (ΔE_m) between the protein and the dye.

-

The E_m of the FMN in the protein can be calculated as: E_m (Protein) = E_m (Dye) + ΔE_m .

-

Clinical Relevance and Drug Development

Riboflavin deficiency, and by extension FMN deficiency, leads to impaired mitochondrial activity and reduced cellular energy.[1] This can manifest as fatigue, muscle weakness, and neurological symptoms.[1][23][24] High-dose riboflavin supplementation has shown therapeutic benefits in certain metabolic disorders, such as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), by improving the function of deficient flavoenzymes.[23][24]

The dissociation of FMN from Complex I is emerging as an important pathological mechanism.[3] Under conditions of ischemia-reperfusion injury, the highly reduced state of the ETC can promote FMN dissociation, leading to Complex I inactivation and increased ROS production.[3][25] This is particularly relevant in tissues like the brain.[25] Therefore, strategies aimed at preventing FMN loss or promoting its re-binding to Complex I could be novel therapeutic avenues for conditions like stroke and myocardial infarction. The structural differences between human and microbial enzymes involved in FMN/FAD biosynthesis also present opportunities for developing targeted antimicrobial drugs.[26][27]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Flavin mononucleotide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Complex I [hyperphysics.phy-astr.gsu.edu]

- 5. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The flavoprotein subcomplex of complex I (NADH:ubiquinone oxidoreductase) from bovine heart mitochondria: insights into the mechanisms of NADH oxidation and NAD+ reduction from protein film voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Respiratory complex I - Wikipedia [en.wikipedia.org]

- 9. aklectures.com [aklectures.com]

- 10. Reversible FMN dissociation from Escherichia coli respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reversible dissociation of flavin mononucleotide from the mammalian membrane-bound NADH:ubiquinone oxidoreductase (complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How many molecules of mitochondrial complex I are in a cell? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration | PLOS One [journals.plos.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of respiratory complex I assembly by FMN cofactor targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitochondrial complex activity assays [protocols.io]

- 21. Determination of Flavin Potential in Proteins by Xanthine/Xanthine Oxidase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for determining the reduction potentials of flavin enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. emedicine.medscape.com [emedicine.medscape.com]

- 25. Redox-dependent loss of flavin by mitochondria complex I is different in brain and heart - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cofactors and pathogens: Flavin mononucleotide and flavin adenine dinucleotide (FAD) biosynthesis by the FAD synthase from Brucella ovis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Biosynthesis of flavin cofactors in man: implications in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Riboflavin 5'-Phosphate Sodium in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) 5'-phosphate sodium, also known as flavin mononucleotide (FMN), is the physiologically active, water-soluble form of Riboflavin (Vitamin B2). It is an essential cofactor for a wide range of oxidoreductase enzymes, playing a critical role in cellular respiration, energy metabolism, and antioxidant defense. In cell culture, the supplementation of media with Riboflavin 5'-phosphate sodium can be crucial for maintaining cellular health, improving proliferation, and enhancing the production of recombinant proteins, particularly in serum-free or chemically defined media formulations where nutrient levels are precisely controlled.

Riboflavin is a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are vital for a multitude of cellular redox reactions.[1] These flavocoenzymes are integral to energy metabolism, cellular respiration, and antioxidant defense. The concentration of riboflavin in basal cell culture media can vary significantly, ranging from as low as 0.01 µM to as high as 2.66 µM.[2] For serum-free and protein-free cell culture systems, supplementation with exogenous riboflavin in the range of 0.5 to 1.0 µM has been shown to be beneficial.[2]

This document provides detailed application notes and protocols for the use of Riboflavin 5'-phosphate sodium in cell culture, with a focus on CHO, HEK293, and hybridoma cell lines.

Product Information

-

Chemical Name: Riboflavin 5'-(dihydrogen phosphate), monosodium salt

-

Synonyms: Flavin mononucleotide sodium salt, FMN-Na

-

Molecular Formula: C₁₇H₂₀N₄NaO₉P

-

Appearance: Yellow to orange-yellow crystalline, hygroscopic powder.[3]

-

Solubility: Soluble in water.[3]

-

Storage: Store at 2-8°C, protected from light.[4] For long-term storage of stock solutions, -20°C or -80°C is recommended.[5]

Application Notes

1. Rationale for Use in Cell Culture

Riboflavin 5'-phosphate sodium is preferred over riboflavin in cell culture applications due to its higher solubility in aqueous solutions. As a direct precursor to FAD, its supplementation ensures the availability of essential cofactors for numerous metabolic pathways. Deficiencies in riboflavin can impair cell proliferation and may even promote tumorigenesis in certain cell lines by affecting cell cycle regulation.[6] Conversely, adequate levels can enhance cellular tolerance to oxidative stress.[7]

2. Recommended Working Concentrations

The optimal concentration of Riboflavin 5'-phosphate sodium can vary depending on the cell line and the basal medium formulation. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

| Cell Line | Basal Medium | Typical Riboflavin Concentration in Basal Medium (µM) | Recommended Starting Concentration Range for FMN Supplementation (µM) |

| CHO (Chinese Hamster Ovary) | DMEM/F-12 | ~0.59[2] | 0.5 - 2.0 |

| HEK293 (Human Embryonic Kidney) | DMEM | ~1.0[2] | 0.5 - 2.0 |

| Hybridoma | RPMI-1640 | ~0.53[2] | 0.5 - 2.0 |

3. Important Considerations

-

Light Sensitivity: Riboflavin 5'-phosphate sodium is sensitive to light. All solutions and media containing this supplement should be protected from light to prevent photodegradation and the formation of cytotoxic byproducts such as hydrogen peroxide.[8]

-

Cytotoxicity: While essential, high concentrations of riboflavin and its derivatives can be cytotoxic. Studies have shown that riboflavin concentrations starting from 3.125 µM can reduce viability in fish cell lines, and concentrations of 100 µM and higher have cytostatic effects on other cell types.[9] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of Riboflavin 5'-Phosphate Sodium Stock Solution

-

Materials:

-

Riboflavin 5'-phosphate sodium powder

-

Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

-

Sterile, light-protecting conical tubes (e.g., amber tubes)

-

Sterile 0.22 µm filter

-

-

Procedure:

-

In a sterile biosafety cabinet, weigh the desired amount of Riboflavin 5'-phosphate sodium powder.

-

Dissolve the powder in sterile water or PBS to a final concentration of 10 mM. For example, to make 10 ml of a 10 mM stock solution, dissolve 47.83 mg of Riboflavin 5'-phosphate sodium (anhydrous) in 10 ml of sterile water.

-

Gently vortex until the powder is completely dissolved. The solution will have a distinct yellow-orange color.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protecting tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[5]

-

Protocol 2: Assessment of Cell Proliferation using MTT Assay

This protocol is adapted from standard MTT assay procedures to evaluate the effect of different concentrations of Riboflavin 5'-phosphate sodium on cell proliferation.[10][11]

-

Materials:

-

Cells of interest (e.g., CHO, HEK293, or hybridoma)

-

Complete cell culture medium

-

Riboflavin 5'-phosphate sodium stock solution (10 mM)

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the Riboflavin 5'-phosphate sodium stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same volume of water or PBS used for the highest concentration of FMN).

-

Carefully remove the medium from the wells and replace it with 100 µL of the prepared media containing different concentrations of Riboflavin 5'-phosphate sodium.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, protected from light.

-